N-Methyl-1H-benzo[d]imidazol-2-amine N-Methyl-1H-benzo[d]imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 17228-38-5
VCID: VC21050049
InChI: InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11)
SMILES: CNC1=NC2=CC=CC=C2N1
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

N-Methyl-1H-benzo[d]imidazol-2-amine

CAS No.: 17228-38-5

Cat. No.: VC21050049

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1H-benzo[d]imidazol-2-amine - 17228-38-5

Specification

CAS No. 17228-38-5
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name N-methyl-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11)
Standard InChI Key ALBBQFWHUCTZFM-UHFFFAOYSA-N
SMILES CNC1=NC2=CC=CC=C2N1
Canonical SMILES CNC1=NC2=CC=CC=C2N1

Introduction

Chemical Identity and Structure

N-Methyl-1H-benzo[d]imidazol-2-amine is characterized by its specific molecular structure containing a benzimidazole core modified with strategically positioned functional groups. The compound's identity can be established through various chemical descriptors as detailed in Table 1.

Table 1: Chemical Identity of N-Methyl-1H-benzo[d]imidazol-2-amine

ParameterDescription
CAS Number17228-38-5
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
IUPAC NameN-methyl-1H-benzimidazol-2-amine
Standard InChIInChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11)
Standard InChIKeyALBBQFWHUCTZFM-UHFFFAOYSA-N
SMILESCNC1=NC2=CC=CC=C2N1

The structure consists of a benzene ring fused with an imidazole ring, creating the benzimidazole scaffold. The methyl group is attached to one of the nitrogen atoms in the imidazole portion, while the amine group is positioned at the 2-carbon of the imidazole ring . This particular substitution pattern contributes to the compound's unique chemical behavior and biological activity.

Physical Properties

Understanding the physical properties of N-Methyl-1H-benzo[d]imidazol-2-amine is essential for its handling, storage, and application in various research settings. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of N-Methyl-1H-benzo[d]imidazol-2-amine

PropertyValue
Physical State (20°C)Solid
Density1.3±0.1 g/cm³
Melting Point190-192°C
Boiling Point313.7±25.0°C at 760 mmHg
Flash Point143.5±23.2°C
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.741
LogP1.40
PSA43.94 Ų

The compound appears as a solid at room temperature with a relatively high melting point, indicating considerable molecular stability and strong intermolecular forces . The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which may contribute to its membrane permeability properties in biological systems.

Medicinal Chemistry Properties

N-Methyl-1H-benzo[d]imidazol-2-amine exhibits several properties that make it relevant for medicinal chemistry applications. These properties, calculated from computational models, provide insights into its potential pharmacokinetic behavior.

Table 3: Medicinal Chemistry Properties

PropertyValueClassification
GI absorptionHigh
BBB permeantYes
P-gp substrateNo
CYP1A2 inhibitorYes
CYP2C19 inhibitorNo
CYP2C9 inhibitorNo
CYP2D6 inhibitorNo
CYP3A4 inhibitorNo
Log Kp (skin permeation)-6.47 cm/s
Water Solubility (ESOL)1.66 mg/ml (0.0124 mol/l)Very soluble

The compound shows favorable drug-like properties including high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential for oral bioavailability and central nervous system activity . Its interaction with only one major cytochrome P450 enzyme (CYP1A2) indicates a potentially cleaner drug metabolism profile compared to compounds that inhibit multiple CYP enzymes.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of N-Methyl-1H-benzo[d]imidazol-2-amine and related N-substituted 2-aminobenzimidazoles. Recent advancements have focused on more efficient and environmentally friendly methods.

Photocatalyst-Free Visible Light Mediated Synthesis

A notable modern approach involves a visible light mediated photocatalyst-free synthesis directly from o-phenylenediamines and isothiocyanates. This method offers several advantages:

  • One-pot reaction process

  • Three-step mechanism: N-substitution of o-phenylenediamines, thiourea formation, and visible light mediated cyclodesulfurization

  • High yields (up to 92% across 69 examples)

  • Scalable to gram quantities

  • Uses less toxic solvents in aqueous media

  • Eliminates the need for photocatalysts

  • Simple setup (one-pot, open-flask, ambient temperature)

The reaction mechanism involves a radical pathway mediated by visible light, as confirmed through control experiments including light on/off cycles and radical inhibition studies .

Traditional Synthetic Methods

Traditional methods for synthesizing N-Methyl-1H-benzo[d]imidazol-2-amine often involve reactions between appropriately substituted o-phenylenediamines and suitable reagents to introduce the methylamine group at the 2-position. These methods typically require multiple steps and may involve harsher reaction conditions compared to newer approaches .

Biological Activity

Antimicrobial Properties

One of the most significant biological activities of N-Methyl-1H-benzo[d]imidazol-2-amine is its antimicrobial effect, particularly against Pseudomonas aeruginosa. The compound acts as an antagonist to PqsR, affecting the bacterium's quorum sensing systems.

Quorum sensing is a communication mechanism used by bacteria to coordinate gene expression based on population density. By disrupting this system in P. aeruginosa, N-Methyl-1H-benzo[d]imidazol-2-amine may inhibit virulence factor production and biofilm formation, which are critical for bacterial pathogenicity.

Structure-Activity Relationships

Structure-Based Design and Optimization

Research has focused on optimizing the structural features of N-Methyl-1H-benzo[d]imidazol-2-amine derivatives to enhance their biological activities. Key findings include:

  • The benzimidazole core provides a stable framework for various substitutions that can modulate biological activity

  • The methyl group at the N-1 position appears to enhance interaction with biological targets

  • Further modifications at specific positions can significantly alter potency and selectivity

Optimization efforts have led to the development of highly selective inhibitors with improved drug-like properties, demonstrating the potential of this scaffold for medicinal chemistry applications.

ParameterDescription
GHS PictogramWarning
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing)
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C

The compound should be handled with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation . Due to its potential for respiratory, eye, and skin irritation, direct contact should be avoided, and proper waste disposal procedures should be followed.

Comparative Analysis with Related Compounds

N-Methyl-1H-benzo[d]imidazol-2-amine belongs to a broader family of benzimidazole compounds with diverse biological activities. Comparing this compound with related structures provides insights into structure-activity relationships and potential applications.

Table 5: Comparison with Related Compounds

CompoundCAS NumberSimilarity IndexKey Difference
2-Aminobenzimidazole934-32-70.82Lacks N-methyl group
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine2851-13-00.92Additional methyl group on amine
1-Methyl-1H-benzo[d]imidazol-2-amine1622-57-7HighPositional isomer
2-Hydrazinyl-1H-benzo[d]imidazole15108-18-60.89Hydrazinyl instead of methylamino group
5-Bromo-1H-benzo[d]imidazol-2-amine791595-74-90.82Contains bromo substituent

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